molecular formula C15H17N3O B12566042 Hydrazinecarboxamide, 2-(2,6-dimethylphenyl)-N-phenyl- CAS No. 144268-80-4

Hydrazinecarboxamide, 2-(2,6-dimethylphenyl)-N-phenyl-

Cat. No.: B12566042
CAS No.: 144268-80-4
M. Wt: 255.31 g/mol
InChI Key: RRIAFAYXGFAGCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrazinecarboxamide, 2-(2,6-dimethylphenyl)-N-phenyl- is a chemical compound with the molecular formula C11H17N3O It is a member of the hydrazinecarboxamide family, characterized by the presence of a hydrazine group bonded to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboxamide, 2-(2,6-dimethylphenyl)-N-phenyl- typically involves the amidation of carboxylic acid substrates. This process can be carried out using both catalytic and non-catalytic methods. Catalytic amidation often employs reagents such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine, which activates the carboxylic acid, facilitating the formation of the amide bond . Non-catalytic amidation can also be achieved through direct reaction of the carboxylic acid with an amine under appropriate conditions .

Industrial Production Methods

Industrial production of Hydrazinecarboxamide, 2-(2,6-dimethylphenyl)-N-phenyl- may involve large-scale amidation processes, utilizing efficient catalytic systems to ensure high yields and purity. The choice of catalysts and reaction conditions is critical to optimize the production process and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxamide, 2-(2,6-dimethylphenyl)-N-phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of Hydrazinecarboxamide, 2-(2,6-dimethylphenyl)-N-phenyl- include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., triazines). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of Hydrazinecarboxamide, 2-(2,6-dimethylphenyl)-N-phenyl- depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Hydrazinecarboxamide, 2-(2,6-dimethylphenyl)-N-phenyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Hydrazinecarboxamide, 2-(2,6-dimethylphenyl)-N-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Hydrazinecarboxamide, 2-(2,6-dimethylphenyl)-N-phenyl- can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific applications and mechanisms of action, highlighting the unique properties of Hydrazinecarboxamide, 2-(2,6-dimethylphenyl)-N-phenyl-.

Properties

CAS No.

144268-80-4

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

1-(2,6-dimethylanilino)-3-phenylurea

InChI

InChI=1S/C15H17N3O/c1-11-7-6-8-12(2)14(11)17-18-15(19)16-13-9-4-3-5-10-13/h3-10,17H,1-2H3,(H2,16,18,19)

InChI Key

RRIAFAYXGFAGCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NNC(=O)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.